molecular formula C23H18BrN3O4 B2766093 2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 1005065-86-0

2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B2766093
CAS No.: 1005065-86-0
M. Wt: 480.318
InChI Key: FFBHEJYHCCZFAR-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione features a fused bicyclic pyrrolo-isoxazole-dione core with three distinct substituents:

  • Position 2: 4-Bromophenyl (electron-withdrawing halogen substituent).
  • Position 5: 4-Methoxyphenyl (electron-donating methoxy group).

This structure combines aromatic, heterocyclic, and halogenated motifs, which are common in pharmaceuticals and materials science. The bromine atom may enhance lipophilicity and influence intermolecular interactions, while the methoxy and pyridinyl groups could modulate solubility and electronic properties.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4/c1-30-18-10-8-16(9-11-18)26-22(28)19-20(14-3-2-12-25-13-14)27(31-21(19)23(26)29)17-6-4-15(24)5-7-17/h2-13,19-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBHEJYHCCZFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrolo-isoxazole-dione core but differing in substituent patterns (Table 1).

Table 1. Structural and Physicochemical Comparison of Analogous Compounds

Compound ID & Source Position 2 Position 3 Position 5 Key Data
Target Compound 4-Bromophenyl 3-Pyridinyl 4-Methoxyphenyl N/A (Data not reported in evidence)
4-Chlorophenyl 4-(Dimethylamino)phenyl Phenyl IR: C=O (~1650 cm⁻¹), C-Cl (~550 cm⁻¹); NMR: δ 9.51 (triazole proton)
2-Methylphenyl 4-(Dimethylamino)phenyl 2-Chlorophenyl Synonyms include AC1MEUMV; structural isomerism noted
Phenyl 4-Pyridinyl 4-Morpholinylphenyl Isostructural with triclinic symmetry; planar conformation
Phenyl 5-Bromo-2-hydroxyphenyl 4-Methoxyphenyl Hydroxyl group introduces H-bonding potential vs. methoxy in target
2-Methylphenyl 2-Furyl Phenyl IR: C=O (~1700 cm⁻¹), furyl C-O (~1250 cm⁻¹); m.p. not reported

Structural and Electronic Effects of Substituents

  • Halogenated Aryl Groups :

    • The target’s 4-bromophenyl group (Position 2) contrasts with 4-chlorophenyl () and 2-chlorophenyl (). Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine .
    • highlights that chloro- and bromo-substituted isostructural compounds can exhibit similar crystal packing, but exceptions exist due to steric/electronic differences .
  • Heteroaromatic Substituents :

    • The 3-pyridinyl group (Position 3) in the target differs from 4-pyridinyl () and 2-furyl (). Pyridinyl groups facilitate π-π stacking and hydrogen bonding, whereas furyl groups introduce conjugated π-systems with lower basicity.
  • Electron-Donating Groups :

    • The 4-methoxyphenyl (Position 5) in the target is analogous to 4-methylphenyl () but with enhanced solubility due to the methoxy oxygen’s lone pairs.

Physicochemical Properties

  • IR Spectroscopy :

    • C=O stretches (~1650–1700 cm⁻¹) are consistent across dihydrodione cores. The target’s 4-bromophenyl would show C-Br absorption near 500–600 cm⁻¹, similar to ’s compound (533 cm⁻¹) .
    • Methoxy C-O-C stretches (~1250 cm⁻¹) in the target contrast with hydroxyl groups in (~3300 cm⁻¹, broad) .
  • Thermal Stability :

    • ’s analog with a bromophenyl group has a melting point of 192–193°C , suggesting moderate thermal stability for halogenated derivatives.

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